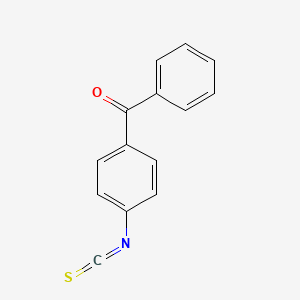

Benzophenone-4-isothiocyanate

Description

Historical Context and Emerging Significance in Chemical Sciences

While the precise historical timeline of the first synthesis of Benzophenone-4-isothiocyanate is not extensively documented in seminal publications, its emergence is intrinsically linked to the development of photoaffinity labeling and bioconjugation techniques in the latter half of the 20th century. The parent molecule, benzophenone (B1666685), was recognized early on for its photochemical properties, specifically its ability to form a reactive triplet state upon UV irradiation, which can then abstract a hydrogen atom from a nearby C-H bond to form a covalent linkage. The isothiocyanate group, on the other hand, has a well-established history in protein chemistry, most notably in the Edman degradation for peptide sequencing.

The true innovation of this compound lies in the combination of these two functionalities within a single molecule. Its synthesis is typically achieved through the reaction of 4-aminobenzophenone (B72274) with a thiophosgenating agent or by the reaction of benzophenone with an isothiocyanate source.

The emerging significance of this compound is underscored by its increasing application in sophisticated research areas. In the realm of chemical biology, it is a key reagent for photoaffinity labeling, a powerful technique used to identify and characterize the binding partners of biologically active molecules. nih.gov The benzophenone unit acts as a photo-crosslinking agent, while the isothiocyanate group can be used to attach the molecule to a probe or a larger molecular scaffold. sigmaaldrich.com This dual reactivity allows researchers to first position the molecule within a biological system via the isothiocyanate and then, upon photoactivation, to covalently capture its interacting partners. nih.gov

Furthermore, in materials science and synthetic chemistry, this compound is employed as a versatile building block. The isothiocyanate group readily reacts with primary amines to form stable thiourea (B124793) linkages, a reaction that is fundamental to the synthesis of a wide array of organic molecules and polymers. mdpi.com The photoreactive nature of the benzophenone moiety can then be utilized to induce crosslinking in polymers, thereby modifying their physical and chemical properties.

Role of the Isothiocyanate Moiety in Biological and Synthetic Systems

The isothiocyanate group (-N=C=S) is a highly electrophilic functional group that plays a pivotal role in the utility of this compound in both biological and synthetic contexts. smolecule.com Its reactivity stems from the electrophilic character of the central carbon atom, which is susceptible to nucleophilic attack by various functional groups.

In biological systems, the primary targets for the isothiocyanate moiety are the nucleophilic side chains of amino acids, particularly the primary amine groups of lysine (B10760008) residues and the thiol groups of cysteine residues in proteins. rsc.org This reactivity is the basis for its application in bioconjugation, where it is used to covalently attach the benzophenone photophore to specific sites on biomolecules. sigmaaldrich.comrsc.org This specific labeling is crucial for subsequent photoaffinity labeling experiments aimed at identifying protein-protein interactions or mapping the binding sites of small molecules. nih.gov The formation of a stable thiourea bond ensures that the photoreactive benzophenone group is held in close proximity to the target of interest.

In the realm of synthetic chemistry, the isothiocyanate group of this compound is a valuable synthon for the construction of a diverse range of organic compounds. Its reaction with primary and secondary amines to yield substituted thioureas is a robust and high-yielding transformation. mdpi.com These thiourea derivatives are not only stable compounds in their own right but also serve as important intermediates in the synthesis of various heterocyclic compounds. The reaction conditions for thiourea formation are generally mild, making it a versatile tool in multi-step organic synthesis. The resulting thioureas from reactions involving this compound have distinct electronic and hydrogen-bonding properties compared to their urea (B33335) analogs, which can be exploited in the design of supramolecular assemblies and functional materials.

The table below summarizes the key reactive properties of the isothiocyanate moiety in this compound.

| System | Reactant | Product | Significance |

| Biological | Primary amines (e.g., lysine residues in proteins) | Thiourea linkage | Covalent attachment for bioconjugation and photoaffinity labeling. |

| Biological | Thiol groups (e.g., cysteine residues in proteins) | Dithiocarbamate (B8719985) linkage | Site-specific protein modification. |

| Synthetic | Primary and secondary amines | Substituted thioureas | Versatile and high-yielding reaction for the synthesis of complex organic molecules and polymers. |

The dual functionality of this compound, combining the specific reactivity of the isothiocyanate group with the photo-inducible crosslinking capability of the benzophenone core, establishes it as a powerful and increasingly indispensable tool in modern chemical research.

Structure

3D Structure

Properties

IUPAC Name |

(4-isothiocyanatophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NOS/c16-14(11-4-2-1-3-5-11)12-6-8-13(9-7-12)15-10-17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSYGGOEIOBUOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465842 | |

| Record name | Benzophenone-4-isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26328-59-6 | |

| Record name | Benzophenone-4-isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzophenone-4-isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzophenone-4-isothiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822NDN9MZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Benzophenone 4 Isothiocyanate

Direct Synthesis Routes

Direct synthesis routes to benzophenone-4-isothiocyanate predominantly involve the chemical modification of 4-aminobenzophenone (B72274). These methods are characterized by their straightforward nature and reliance on well-understood reaction mechanisms.

Condensation Reactions of Benzophenone (B1666685) Derivatives with Isothiocyanate Precursors

The most common and direct method for the synthesis of aryl isothiocyanates, including this compound, is the reaction of the corresponding primary amine with a thiocarbonyl transfer reagent. rsc.org The reaction of 4-aminobenzophenone with thiophosgene (B130339) (CSCl₂) has been a classical approach. researchgate.net This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, to neutralize the hydrogen chloride byproduct. googleapis.com The reaction proceeds through the formation of a thiocarbamoyl chloride intermediate, which then eliminates HCl to yield the isothiocyanate. nih.gov

Another widely used method involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt. mdpi.combeilstein-journals.org This intermediate is then decomposed to the isothiocyanate using a variety of desulfurizing agents. rsc.orgmdpi.com

A summary of common desulfurizing agents for dithiocarbamate decomposition is presented in the table below.

| Desulfurizing Agent | Reaction Conditions | Substrate Scope | Reference |

| Phosgene (COCl₂) | Smooth reaction | Excellent yields for complex aryl isothiocyanates | nih.gov |

| Triphosgene | Safer alternative to phosgene | Effective for aryl isothiocyanates | rsc.org |

| Ethyl Chloroformate | Good yields | Aliphatic and aryl isothiocyanates | rsc.org |

| Hydrogen Peroxide (H₂O₂) | Works in water and protic solvents | Non-chiral isothiocyanates | rsc.org |

| Iodine (I₂) | High yields | Alkyl and aryl isothiocyanates | rsc.org |

| Sodium Persulfate (Na₂S₂O₈) | Efficient in water | Alkyl, aryl, and amino acid derivatives | rsc.org |

| Tosyl Chloride (TsCl) | In situ generation of dithiocarbamate | Alkyl and aryl isothiocyanates | rsc.org |

Utilization of Thiourea (B124793) Derivatives in this compound Formation

An alternative direct route involves the use of thiourea derivatives. While less common for the direct synthesis of this compound from benzophenone itself, thiourea can be a precursor in the formation of isothiocyanates from other functional groups. For instance, hydroximoyl chlorides can react with thiourea in the presence of a base like triethylamine to produce aryl isothiocyanates in high yields. rsc.org This method is efficient and proceeds at room temperature with a simple workup. rsc.org

Advanced Approaches to Isothiocyanate Synthesis Applicable to this compound Analogues

Recent advancements in organic synthesis have provided a broader range of methods for the formation of isothiocyanates, which are applicable to the synthesis of this compound analogues starting from various precursors. These methods are categorized based on the starting material's functional group. chemscene.com

Strategies from Primary Amines

Modern synthetic methods continue to utilize primary amines as the primary starting material but employ novel reagents to achieve the conversion to isothiocyanates under milder and more efficient conditions. These advanced strategies often offer improved functional group tolerance and avoid the use of highly toxic reagents like thiophosgene.

Recent developments in the synthesis of isothiocyanates from primary amines are summarized in the table below.

| Reagent/Method | Key Features | Reference |

| Phenyl Chlorothionoformate | One-pot or two-step process, versatile for electron-rich and electron-deficient aryl amines. | medchemexpress.comyoutube.com |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) and DMAP | Clean workup with volatile byproducts. | nih.gov |

| Tetrapropylammonium tribromide (TPATB) | Mild, non-toxic reagent. | nih.gov |

| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) | Efficient desulfurizing agent, applicable to microwave-assisted synthesis. | researchgate.net |

| Visible-light photocatalysis | Mild reaction conditions. | medchemexpress.com |

Derivations from Other Nitrogen-Containing Functional Groups

Examples of such transformations include:

From Nitro Compounds: Primary nitroalkanes can be converted to isothiocyanates by reaction with thiourea in the presence of an isocyanate and a catalytic amount of a base. smolecule.comsigmaaldrich.cn

From Azides: The tandem Staudinger/aza-Wittig reaction of Nβ-protected alkyl azides can produce isothiocyanates without racemization, which is particularly important for chiral molecules. rsc.org

From Nitrile Oxides: The reaction of nitrile oxides with thiourea can yield isothiocyanates. chemscene.com

From Isocyanides: Isocyanides can be converted to isothiocyanates. chemscene.com

Mechanistic Studies of Benzophenone 4 Isothiocyanate Reactivity

Nucleophilic Attack Mechanisms of the Isothiocyanate Group

The isothiocyanate group (-N=C=S) is an electrophilic functional group that readily reacts with nucleophiles. The central carbon atom is electron-deficient and is the primary site for nucleophilic attack. The reactivity of this group is highly dependent on the nucleophile and the pH of the reaction environment.

The isothiocyanate group of Benzophenone-4-isothiocyanate reacts efficiently with primary and secondary amine residues. This reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon atom of the isothiocyanate. The resulting intermediate then undergoes proton transfer to form a stable thiourea (B124793) linkage. thermofisher.comresearchgate.net This reaction is highly favored in alkaline conditions, typically within a pH range of 9 to 11. researchgate.net The formation of the thiourea bond is robust, making it a common strategy for conjugating molecules to proteins via their lysine (B10760008) side chains or N-terminal amines.

Thiol groups, such as those found in cysteine residues, are also potent nucleophiles that can react with isothiocyanates. The reaction proceeds via a nucleophilic attack of the thiolate anion on the isothiocyanate carbon, forming a dithiocarbamate (B8719985) adduct. researchgate.netmdpi.com Studies comparing the reactivity of isothiocyanates with various functional groups have shown that thiol groups react significantly more readily than amino groups under certain conditions. nih.gov This reaction is generally favored at a more neutral pH, typically between 6 and 8. researchgate.net However, the stability of the resulting dithiocarbamate product can be a concern, as it may be susceptible to hydrolysis in aqueous environments, potentially reversing the linkage. thermofisher.com

| Functional Group | Nucleophile | Product | Optimal pH |

| Amine | R-NH₂ | Thiourea | 9 - 11 |

| Thiol | R-SH | Dithiocarbamate | 6 - 8 |

Photochemical Reaction Pathways of the Benzophenone (B1666685) Moiety

The benzophenone portion of the molecule is a well-characterized photoinitiator. chemrxiv.org It remains inert until activated by ultraviolet (UV) light, at which point it can form covalent bonds with adjacent molecules, a property widely used in crosslinking applications. researchgate.netresearchgate.net

The benzophenone moiety possesses a conjugated π-system that allows it to absorb UV light, typically in the range of 340-360 nm. chemrxiv.org Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁), corresponding to an n → π* transition. researchgate.net This singlet state is very short-lived (on the order of picoseconds) and efficiently undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁). researchgate.netnih.gov This triplet state is the primary photoactive species responsible for the subsequent chemical reactions. researchgate.net

The benzophenone triplet state behaves as a diradical and is highly reactive. Its primary reaction pathway is the abstraction of a hydrogen atom from a suitable donor, most commonly a C-H bond in a nearby molecule. researchgate.net This hydrogen abstraction event generates two separate radical species: a diphenylhydroxylmethyl radical (also known as a ketyl radical) on the benzophenone moiety and a new radical on the hydrogen-donating substrate. nih.gov These two radicals can then rapidly combine, or cross-couple, to form a new, stable carbon-carbon covalent bond. researchgate.net This process results in the formation of a covalent adduct, effectively crosslinking the benzophenone-containing molecule to the substrate.

The kinetics of the photocrosslinking process can be monitored using techniques such as UV-vis spectroscopy, by tracking the decrease in the characteristic absorbance peak of the benzophenone chromophore over time as it is consumed. nih.gov The efficiency and rate of this reaction are influenced by several factors.

Environmental Polarity : The polarity of the surrounding medium significantly affects the reactivity of the benzophenone triplet state. In highly polar or hydrophilic environments, the reactivity of benzophenone decreases. nih.gov

Physical State : The mobility of the polymer chains plays a crucial role. In glassy polymers below their glass-transition temperature (Tg), the restricted movement of the polymer segments reduces the crosslinking rate. researchgate.netnih.gov In contrast, reactions are much faster in rubbery polymers where chain mobility is higher. researchgate.net

Substituents : The presence of electron-withdrawing groups on the benzophenone ring can help to stabilize the triplet radical, thereby facilitating the crosslinking reaction. Conversely, electron-donating groups can decrease reactivity. researchgate.netnih.gov

Research into benzophenone-containing polymers has demonstrated a relationship between the hydrophilicity of the polymer matrix and the kinetics of photocrosslinking, as summarized in the following representative data.

| Polymer Matrix Property | Relative Hydrophilicity | Relative Crosslinking Rate Constant (k) |

| Low Zwitterionic Content | Low | High |

| Medium Zwitterionic Content | Medium | Medium |

| High Zwitterionic Content | High | Low |

Hydrolysis and Degradation Pathways of this compound

The hydrolysis and degradation of this compound are complex processes that can proceed through several pathways, including the hydrolysis of the isothiocyanate group and the degradation of the benzophenone structure through processes like photodegradation and microbial action.

The isothiocyanate functional group (-N=C=S) is known to be susceptible to hydrolysis in aqueous media. This reaction typically proceeds through the nucleophilic attack of water on the carbon atom of the isothiocyanate group. This leads to the formation of an unstable thiocarbamic acid intermediate. This intermediate then readily decomposes to yield the corresponding primary amine, in this case, 4-aminobenzophenone (B72274), and releases carbon oxysulfide or hydrogen sulfide (B99878) and carbon dioxide. The rate of this hydrolysis can be influenced by pH, with both acidic and basic conditions potentially catalyzing the reaction. rsc.org

Concurrent with the hydrolysis of the isothiocyanate group, the benzophenone core of the molecule can undergo degradation through various environmental processes. Research on benzophenone-type UV filters, such as Benzophenone-4, has shown that they are susceptible to photodegradation, photocatalytic degradation, and microbial degradation. nih.govnih.govnih.gov

Photodegradation and Photocatalysis: Exposure to ultraviolet (UV) radiation, particularly in the presence of photosensitizers or photocatalysts like titanium dioxide (TiO2), can lead to the degradation of the benzophenone structure. researchgate.netnih.gov This process often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which can attack the aromatic rings of the benzophenone molecule. This can result in hydroxylation, ring-opening, and eventual mineralization to carbon dioxide and water. mdpi.com Studies on Benzophenone-4 have demonstrated that its degradation via advanced oxidation processes follows pseudo-first-order kinetics. mdpi.com

Microbial Degradation: Microbial communities in aquatic environments can also contribute to the breakdown of benzophenone compounds. nih.gov Biodegradation pathways can involve various enzymatic reactions that transform the parent compound into simpler molecules. For other benzophenones, biodegradation has been shown to proceed under both aerobic and anaerobic conditions, leading to a variety of transformation products. nih.gov

Biological Activities and Molecular Mechanisms of Action of Benzophenone 4 Isothiocyanate

Anticancer Potential and Cellular Responses

The anticancer properties of isothiocyanates and benzophenone (B1666685) derivatives have been a subject of intense research. These compounds are known to influence a variety of cellular processes that are critical for the development and progression of cancer.

Aromatic isothiocyanates, such as benzyl (B1604629) isothiocyanate (BITC), are well-documented inducers of apoptosis, or programmed cell death, in various cancer cell lines. The proposed mechanism often involves the generation of reactive oxygen species (ROS), which can lead to mitochondrial dysfunction. This dysfunction is characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. For instance, studies on gastric adenocarcinoma cells have shown that BITC can trigger apoptosis through ROS-promoted mitochondrial dysfunction and the activation of death receptors DR4 and DR5. nih.govsemanticscholar.org

Furthermore, the apoptotic cascade initiated by BITC involves the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. In some cancer cell lines, BITC treatment has been shown to downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax, leading to the activation of caspases, the key executioners of apoptosis. nih.gov

Both isothiocyanates and benzophenone derivatives have demonstrated the ability to inhibit the proliferation of cancer cells. This is often achieved through the induction of cell cycle arrest, preventing cancer cells from dividing and multiplying. For example, BITC has been observed to cause cell cycle arrest at the G2/M phase in human osteogenic sarcoma U-2 OS cells. researchgate.net This arrest is associated with the modulation of cell cycle regulatory proteins.

Benzophenone derivatives have also been synthesized and evaluated for their antiproliferative activity. Certain synthetic benzophenone compounds have exhibited significant cytotoxicity against various cancer cell lines, in some cases even more potent than existing chemotherapy drugs like cisplatin. The mechanism of action for some of these derivatives involves the inhibition of tubulin polymerization, a critical process for cell division.

Table 1: Effects of Benzyl Isothiocyanate (BITC) on Cancer Cell Lines

| Cell Line | Effect | Mechanism of Action |

|---|---|---|

| Gastric Adenocarcinoma (AGS) | Induction of apoptosis | ROS-promoted mitochondrial dysfunction, activation of DR4 and DR5 |

| Human Osteogenic Sarcoma (U-2 OS) | Cell cycle arrest at G2/M phase, induction of apoptosis | ROS production, mitochondrial dysfunction, caspase-3 activation |

| Human Breast Cancer | G2/M phase cell cycle arrest, apoptosis | Differential regulation of Bcl-2 family proteins |

An emerging area of research is the potential for isothiocyanates to enhance the efficacy of conventional anticancer drugs and to sensitize resistant cancer cells to treatment. Natural compounds that can augment the effects of chemotherapy are of great interest as they could potentially lead to lower required doses of cytotoxic drugs, thereby reducing side effects. While direct evidence for Benzophenone-4-isothiocyanate is unavailable, the broader class of isothiocyanates has shown promise in this area.

Antimicrobial Efficacy and Mechanisms

The benzophenone and isothiocyanate moieties both contribute to the potential antimicrobial properties of this compound. Various derivatives of both classes of compounds have been reported to exhibit activity against a range of microbial pathogens.

Aromatic isothiocyanates, including BITC, have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, BITC has been shown to be highly active against Gram-negative bacteria, including those implicated in periodontal disease. nih.gov The antimicrobial activity of isothiocyanates is often linked to their chemical structure, with aromatic isothiocyanates generally showing potent effects. nih.govmdpi.com

Similarly, benzophenone derivatives have been investigated for their antimicrobial properties. Certain synthetic benzophenone-containing compounds have shown good activity against antibiotic-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antimicrobial spectrum of these compounds can be broad, encompassing various bacterial and fungal strains. nih.gov

Table 2: Antimicrobial Activity of Benzyl Isothiocyanate (BITC) and Benzophenone Derivatives

| Compound Type | Target Microorganism(s) | Observed Effect |

|---|---|---|

| Benzyl Isothiocyanate (BITC) | Gram-negative bacteria (e.g., oral pathogens) | Strong bactericidal effect |

| Benzophenone Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial activity |

| Benzophenone Derivatives | Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, Aspergillus niger, Penicillium chrysogenum | Antimicrobial and antifungal activity |

The mechanisms by which these compounds exert their antimicrobial effects are multifaceted. For isothiocyanates, one of the proposed mechanisms involves the disruption of crucial cellular processes. Studies have indicated that isothiocyanates can reduce the oxygen consumption of microbes and depolarize the mitochondrial membrane in bacterial cells. foodandnutritionjournal.org This interference with cellular respiration and energy production can be lethal to the microorganism. Research on the fungus Alternaria brassicicola has shown that isothiocyanates can lead to a decreased oxygen consumption rate, intracellular accumulation of ROS, and mitochondrial-membrane depolarization. frontiersin.org

Benzophenone derivatives have also been shown to target the bacterial cell membrane. Some of these compounds can cause membrane depolarization by disrupting the bacterial membrane potential, leading to the leakage of intracellular components like potassium ions. nih.govresearchgate.net This disruption of the cell membrane integrity is a key mechanism of their antibacterial action. frontiersin.org

Efficacy against Human Pathogens and Foodborne Microorganisms

Scientific literature lacks specific studies investigating the efficacy of this compound against human pathogens and foodborne microorganisms. While the broader class of isothiocyanates has been a subject of research for their antimicrobial properties, specific data, such as minimum inhibitory concentrations (MIC) or minimum bactericidal concentrations (MBC) for this compound, are not available in published research. nih.govnih.govfrontiersin.orgplos.org Similarly, studies detailing its effectiveness against specific strains of bacteria, viruses, or fungi relevant to human health and food safety have not been documented. Research into benzophenone-substituted compounds has indicated some antimicrobial activity, but this has not been specifically elucidated for the 4-isothiocyanate variant. researchgate.net

Anti-inflammatory Modulations and Immunological Effects

There is a notable absence of direct research into the anti-inflammatory and immunological effects of this compound. While other isothiocyanates, such as sulforaphane (B1684495) and benzyl isothiocyanate, have been investigated for their anti-inflammatory potential, these findings cannot be directly extrapolated to this compound without specific experimental validation. nih.govresearchgate.netnih.govdntb.gov.ua

Suppression of Pro-inflammatory Mediators

No studies have been published that specifically measure the effect of this compound on the production of pro-inflammatory mediators. Consequently, there is no data available on its potential to suppress key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), or interleukin-6 (IL-6). Furthermore, its impact on the synthesis of other inflammatory molecules like prostaglandins (B1171923) and nitric oxide remains uninvestigated.

Attenuation of Inflammatory Responses in Cellular Models

In line with the lack of data on pro-inflammatory mediators, there are no published studies on the ability of this compound to attenuate inflammatory responses in cellular models. Research into its effects on inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a critical regulator of inflammation, has not been conducted for this specific compound. nih.govmdpi.comresearchwithrutgers.comselleckchem.com

Interactions with Biological Macromolecules

The specific interactions of this compound with biological macromolecules have not been a direct subject of published research. The benzophenone moiety is known to be photoreactive and can be used as a crosslinker, while the isothiocyanate group is known to react with nucleophiles like the amine and thiol groups on proteins. acs.orgnih.govresearchgate.netscbt.comnih.govthermofisher.com However, the specific binding characteristics and functional consequences for this compound have not been documented.

Protein Binding and Functional Alterations

There is no available research that details the binding of this compound to specific proteins or the resulting functional alterations. While isothiocyanates, in general, are known to form covalent adducts with proteins, often leading to changes in protein structure and function, the specific protein targets and the nature of these interactions for this compound are currently unknown.

Cellular Uptake and Intracellular Localization

Specific studies on the cellular uptake and intracellular localization of this compound are absent from the scientific literature. The mechanisms by which this compound might enter cells, its subsequent distribution within subcellular compartments, and the factors influencing these processes have not been investigated. mdpi.comnih.govnih.gov

Covalent Modification of Proteins and Other Biomolecules

This compound is a heterobifunctional molecule designed for the covalent modification and cross-linking of biomolecules. Its chemical architecture incorporates two distinct reactive moieties: the benzophenone group and the isothiocyanate group, each with a different mechanism of action. This dual functionality allows for a two-stage reaction, making it a versatile tool in biochemical and molecular biology research.

The isothiocyanate group (–N=C=S) is a potent electrophile that readily reacts with nucleophilic groups found on proteins and other biomolecules under physiological or slightly alkaline conditions. The primary targets for this group are the primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the α-amino groups at the N-terminus of proteins, forming stable thiourea (B124793) linkages. It can also react with thiol groups on cysteine residues to form dithiocarbamate (B8719985) adducts.

The second reactive component, the benzophenone moiety, is a well-established photo-cross-linker. Upon exposure to ultraviolet (UV) light (typically around 350-360 nm), the carbonyl group of the benzophenone is excited to a triplet state. This excited state can then abstract a hydrogen atom from a nearby carbon-hydrogen (C-H) bond on an interacting molecule, creating a pair of radicals that subsequently combine to form a stable carbon-carbon covalent bond. This reaction is relatively non-specific concerning the target amino acid, allowing for the capture of binding interactions that may not involve nucleophilic residues.

A notable application of this compound is in photoaffinity labeling to study protein-protein interactions. For instance, this compound has been used to label horse plasma gelsolin to facilitate its photochemical cross-linking to rabbit cardiac tropomyosin, demonstrating a calcium-dependent interaction between the two proteins. In other research, the compound was attached to synthetic peptides derived from the Human Papillomavirus (HPV) E7 protein. nih.govasm.org These modified peptides were then used to probe the interaction with the Cyclin-Dependent Kinase 2 (CDK2)/cyclin A complex. nih.govasm.org Upon UV irradiation, the benzophenone group covalently cross-linked the peptide to the protein complex, confirming a direct binding interaction. nih.govasm.org

Table 1: Covalent Modification Reactions of this compound

| Reactive Moiety | Target Functional Group | Biomolecule Residue (Example) | Resulting Covalent Linkage | Reaction Condition |

|---|---|---|---|---|

| Isothiocyanate (-N=C=S) | Primary Amine (-NH₂) | Lysine, N-terminus | Thiourea | Spontaneous (pH > 8) |

| Isothiocyanate (-N=C=S) | Thiol (-SH) | Cysteine | Dithiocarbamate | Spontaneous |

| Benzophenone | C-H Bond | Various Amino Acids | Carbon-Carbon Bond | UV Light (350-360 nm) |

Enzymatic Regulation and Biochemical Pathway Perturbation

The electrophilic nature of the isothiocyanate group suggests that this compound has the potential to modulate the activity of enzymes and perturb biochemical pathways through covalent modification of key protein residues. However, specific research into these effects is limited for this particular compound. The biological activities are often inferred from studies on the broader class of isothiocyanates or its parent compound, benzophenone.

Many naturally occurring isothiocyanates, such as sulforaphane from broccoli and erucin (B1671059) from arugula, are potent inducers of phase II detoxification and antioxidant enzymes. chemsrc.com This induction is primarily mediated through the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) signaling pathway. In its basal state, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Electrophilic compounds like isothiocyanates can covalently modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of target genes, and initiate the transcription of a suite of protective enzymes, including Glutathione (B108866) S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

While this mechanism is well-established for many isothiocyanates, specific studies demonstrating that this compound activates the Nrf2 pathway and induces the expression of these cytoprotective enzymes are not prominently available in the current scientific literature.

The potential for this compound to act as an enzyme inhibitor stems from its ability to covalently bind to critical amino acid residues within an enzyme's active site or allosteric sites.

Histone Deacetylases (HDACs): There is currently a lack of specific research literature detailing the inhibitory effects of this compound on histone deacetylases.

Cytochrome P450 (CYP450) Isoforms: Direct studies on the inhibition of CYP450 enzymes by this compound are limited. However, research on related compounds provides insight into potential interactions. The parent compound, benzophenone, can undergo metabolic activation by human CYP450 enzymes. Specifically, it can be bioactivated by CYP2A6 and isoforms of the CYP1 family. Another related but structurally distinct compound, benzyl isothiocyanate (BITC), has been identified as a mechanism-based inactivator of cytochrome P450 2E1 (CYP2E1). This inactivation is irreversible and results from the modification of the apoprotein by BITC.

Table 2: Interactions of Compounds Related to this compound with Cytochrome P450 Enzymes

| Compound | Enzyme Isoform | Type of Interaction | Outcome |

|---|---|---|---|

| Benzophenone | CYP2A6, CYP1A1, CYP1A2, CYP1B1 | Substrate | Bioactivation |

| Benzyl Isothiocyanate | CYP2E1 | Mechanism-Based Inactivator | Irreversible Inhibition |

Detailed kinetic analysis of enzyme inhibition by this compound is not well-documented in the literature. However, the study of benzyl isothiocyanate (BITC) and its inactivation of CYP2E1 provides a clear example of the type of kinetic assessment applicable to such inhibitors.

The inactivation of CYP2E1 by BITC was found to be time- and concentration-dependent, a characteristic of mechanism-based inhibitors. The kinetic parameters for this inactivation were determined, providing a quantitative measure of the inhibitor's potency and efficiency. The binding mode was determined to be a covalent modification of the CYP2E1 apoprotein, leading to an irreversible loss of enzymatic activity.

Table 3: Enzyme Inhibition Kinetic Parameters for Benzyl Isothiocyanate (BITC)

| Inhibitor | Enzyme | KI (Concentration for half-maximal inactivation) | kinact (Maximum rate of inactivation) |

|---|---|---|---|

| Benzyl Isothiocyanate | Cytochrome P450 2E1 | 13 µM | 0.09 min-1 |

Advanced Research Applications of Benzophenone 4 Isothiocyanate

Photoreactive Crosslinking in Molecular Biology

Photoreactive crosslinking is a powerful technique for investigating the intricate network of interactions between biological macromolecules. Benzophenone-4-isothiocyanate's ability to form covalent bonds upon photoactivation makes it a suitable reagent for these studies, effectively "freezing" transient interactions for subsequent analysis.

Elucidation of Protein-Protein Interaction Networks

Understanding the dynamic interplay between proteins is fundamental to deciphering cellular processes. This compound has been instrumental in identifying and mapping these interactions. A notable example is the investigation of the interaction between gelsolin and tropomyosin, two key proteins involved in the regulation of the actin cytoskeleton.

In a key study, horse plasma gelsolin was labeled with this compound. nih.gov This labeled gelsolin was then incubated with rabbit cardiac tropomyosin. nih.gov Upon exposure to UV light, the photoreactive benzophenone (B1666685) group on the gelsolin cross-linked to the tropomyosin, providing direct evidence of their interaction. nih.gov The efficiency of this cross-linking was observed to be greater in the presence of calcium, suggesting a calcium-dependent interaction. nih.gov Further evidence for this interaction was demonstrated by the retention of fluorescently labeled gelsolin on tropomyosin-agarose affinity columns, an effect that also required the presence of calcium ions. justia.com

| Interacting Proteins | Crosslinking Agent | Key Findings |

| Horse Plasma Gelsolin | This compound | Photochemical cross-linking to rabbit cardiac tropomyosin demonstrates a direct interaction. |

| Rabbit Cardiac Tropomyosin | The cross-linking efficiency is enhanced in the presence of calcium, indicating a calcium-dependent interaction. |

Mapping Protein-Nucleic Acid (DNA/RNA) Interactions

While the principle of photoreactive crosslinking with benzophenone derivatives is widely applied to study protein-nucleic acid interactions, specific detailed research findings using this compound for this purpose are not extensively documented in publicly available literature. The general methodology involves attaching the benzophenone crosslinker to either the protein or the nucleic acid. Upon UV irradiation, the benzophenone group forms a covalent bond with the interacting partner, allowing for the identification of the binding site.

Stabilization of Macromolecular Complexes for Structural Determination (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

Creation of Functionalized Biomaterials and Biointerfaces

This compound has been successfully utilized to create functionalized biomaterials with spatially defined patterns of immobilized biomolecules. This is particularly valuable in tissue engineering and regenerative medicine, where the precise presentation of biological cues can guide cellular behavior.

A notable application involves the functionalization of collagen-glycosaminoglycan (GAG) scaffolds. nih.govsci-hub.se In this approach, this compound is first covalently attached to the free amino groups on the collagen scaffold. nih.govsci-hub.se The scaffold is then immersed in a solution containing a biomolecule of interest, and specific regions are exposed to UV light through a photomask. nih.govsci-hub.se This activates the benzophenone groups only in the illuminated areas, leading to the covalent immobilization of the biomolecule in a predefined pattern. nih.govsci-hub.se

This technique has been used to create patterns of vascular endothelial growth factor (VEGF) and fibronectin on collagen-GAG scaffolds. nih.govsci-hub.se The spatially controlled presentation of these biomolecules was shown to influence cell activity, demonstrating the potential of this method to create more biologically relevant and instructive biomaterials. sci-hub.se

| Biomaterial | Functionalization Agent | Patterned Biomolecule | Outcome |

| Collagen-GAG Scaffold | This compound | Vascular Endothelial Growth Factor (VEGF) | Spatially defined patterns of VEGF that can influence vascular remodeling. sci-hub.se |

| Collagen-GAG Scaffold | This compound | Fibronectin | Covalently photoimmobilized fibronectin significantly increases the speed of cell attachment. nih.gov |

Development of Chemical Probes and Labeling Reagents

The dual reactivity of this compound also makes it a valuable component in the synthesis of chemical probes and labeling reagents designed to investigate biological systems.

Synthesis of Photoreactive Peptides and Oligonucleotides for Ligand Discovery

This compound is recognized as a useful reagent for the synthesis of photoreactive peptides and oligonucleotides. justia.com These modified biomolecules can be used as probes to identify and characterize their binding partners. The isothiocyanate group allows for the straightforward coupling of the benzophenone moiety to the N-terminus or a lysine (B10760008) side chain of a peptide, or to a modified amine group on an oligonucleotide.

Once incorporated, these photoreactive probes can be incubated with a complex biological sample, such as a cell lysate. Upon UV irradiation, the probe will covalently crosslink to its binding partner(s). The resulting complex can then be isolated and analyzed, for example by mass spectrometry, to identify the unknown ligand. While the utility of this compound for these applications is established, detailed examples of specific photoreactive peptides or oligonucleotides synthesized with this compound for ligand discovery are not extensively described in peer-reviewed publications. However, it is listed as a potential linker in patent literature concerning the design of soluble lipidated ligand agents.

Photoaffinity Labeling of Target Proteins and Receptors

Photoaffinity labeling is a powerful technique used to identify and characterize the binding sites of ligands on their target proteins or receptors. This method involves the use of a photoactivatable probe, such as this compound, which can be covalently cross-linked to its binding partner upon exposure to UV light.

The benzophenone group in this compound is an efficient photo-crosslinker. Upon absorption of UV light (typically around 350-360 nm), the benzophenone is excited to a triplet diradical state. This highly reactive species can then abstract a hydrogen atom from a nearby amino acid residue within the binding pocket of a target protein, resulting in the formation of a stable covalent bond. The isothiocyanate group can be used to attach a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to the probe, allowing for the subsequent detection and identification of the labeled protein.

Key Features of Benzophenone in Photoaffinity Labeling:

| Feature | Description |

| Photochemical Reactivity | Forms a reactive triplet diradical upon UV activation, which can insert into C-H and N-H bonds. |

| Stability | Chemically stable in the absence of UV light, allowing for controlled initiation of the crosslinking reaction. |

| Wavelength of Activation | Activated by long-wavelength UV light (~350-360 nm), which minimizes damage to biological molecules. |

| Versatility | The isothiocyanate group allows for the conjugation of various reporter molecules for downstream analysis. |

Detailed research has demonstrated the utility of benzophenone-based probes in identifying novel protein-ligand interactions and elucidating the structure of binding sites. While specific studies focusing solely on this compound are limited, the principles of photoaffinity labeling with benzophenone derivatives are well-established.

Utilization in Fluorescence-Based Enzyme Assays for Activity Profiling

Currently, there is a lack of specific research literature detailing the direct utilization of this compound in fluorescence-based enzyme assays for activity profiling. However, the isothiocyanate functional group is a well-known reactive moiety for labeling proteins and other biomolecules with fluorescent dyes.

In principle, this compound could be used to immobilize an enzyme onto a solid support, such as a microplate or a bead, through the reaction of its isothiocyanate group with amine residues on the enzyme surface. The photoreactive benzophenone group could then be used to further crosslink the enzyme to the support or to other proteins in a complex, enhancing the stability of the immobilized system. This immobilized enzyme could then be used in a fluorescence-based assay where the enzymatic activity results in a change in fluorescence.

For example, a fluorogenic substrate could be used that, upon enzymatic cleavage, releases a fluorescent molecule. The rate of fluorescence increase would be proportional to the enzyme's activity. While this application is plausible, it is important to note that this is a hypothetical application based on the known reactivity of the functional groups of this compound, and not on published research.

A related application involves the use of fluorescein (B123965) isothiocyanate (FITC) to label a substrate, such as casein, for protease assays. In this type of assay, the cleavage of the FITC-labeled casein by a protease results in the release of fluorescent fragments, and the increase in fluorescence is used to quantify enzyme activity. nih.gov

Contributions to Polymer Science and Materials Engineering

The dual functionality of this compound makes it a valuable tool in polymer science and materials engineering for the modification and functionalization of polymer surfaces and networks.

Enhancement of Polymer Network Stability via Crosslinking

Benzophenone and its derivatives are widely used as photoinitiators and crosslinking agents in polymer chemistry. The ability of the benzophenone group to form covalent bonds upon UV irradiation can be exploited to enhance the stability of polymer networks.

When incorporated into a polymer matrix, either as a pendant group or as an additive, this compound can be activated by UV light to create crosslinks between polymer chains. This crosslinking process increases the molecular weight of the polymer and creates a more robust and stable network structure. The isothiocyanate group can be used to initially attach the molecule to the polymer backbone if the polymer contains primary amine groups.

Effects of Benzophenone-Mediated Crosslinking on Polymer Properties:

| Property | Effect of Crosslinking |

| Mechanical Strength | Increased |

| Thermal Stability | Increased |

| Solvent Resistance | Increased |

| Swelling Ratio | Decreased |

Photofunctionalization of Polymer Surfaces for Biocompatibility and Adhesion

The surface properties of a polymer play a crucial role in its interaction with biological systems. Photofunctionalization using molecules like this compound allows for the covalent attachment of biomolecules or other functional moieties to a polymer surface, thereby altering its biocompatibility and adhesion characteristics.

The process typically involves coating a polymer surface with this compound and the molecule to be attached. Upon UV irradiation, the benzophenone group forms a covalent bond with the polymer surface. The isothiocyanate group of the now surface-bound molecule is then available to react with a biomolecule of interest, such as a cell-adhesion peptide or an anti-fouling polymer. This method allows for the creation of bioactive and biocompatible polymer surfaces for applications in medical implants, tissue engineering scaffolds, and biosensors.

Integration into Electrospun Nanofiber Systems for Responsive Materials

There is no specific research available on the integration of this compound into electrospun nanofiber systems. However, the incorporation of photoreactive moieties like benzophenone into nanofibers is a known strategy to create responsive materials.

Electrospinning is a versatile technique for producing nanofibers from a wide range of polymers. By incorporating this compound into the polymer solution before electrospinning, it would be possible to create nanofibers with photoreactive capabilities. These nanofibers could then be cross-linked upon UV exposure to enhance their mechanical stability.

Furthermore, the isothiocyanate group could be used to functionalize the nanofibers with stimuli-responsive molecules, such as pH-sensitive or temperature-sensitive polymers. This could lead to the development of "smart" nanofibrous materials that change their properties in response to specific environmental cues. Such materials could have applications in drug delivery, sensing, and tissue engineering. nih.gov

Applications in Diagnostic and Analytical Method Development

While specific diagnostic or analytical methods developed using this compound are not extensively documented in peer-reviewed literature, its properties suggest potential applications in this field. A major supplier lists "diagnostic assay manufacturing" as a potential application for this compound, though without providing specific details. sigmaaldrich.com

The bifunctional nature of this compound makes it a candidate for the development of immunoassays and biosensors. The isothiocyanate group can be used to covalently attach the molecule to antibodies or other biorecognition elements. The benzophenone group can then be used to immobilize these functionalized biomolecules onto a solid support, such as a sensor surface or a microtiter plate, via photo-crosslinking.

This immobilization strategy could offer several advantages over traditional methods, including:

Covalent and stable attachment: This can lead to more robust and reusable diagnostic devices.

Site-specific immobilization: By controlling the UV exposure, it may be possible to pattern the immobilization of biomolecules on a surface.

Improved sensitivity: A well-oriented and stable immobilization of biorecognition elements can enhance the sensitivity of the assay.

Further research is needed to explore and validate the use of this compound in the development of novel diagnostic and analytical methods. Validation of such methods would typically involve assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). peerj.comresearchgate.net

Utility in Diagnostic Assay Manufacturing

The efficacy of many diagnostic assays, such as the enzyme-linked immunosorbent assay (ELISA) and lateral flow immunoassays (LFIAs), relies on the stable immobilization of biological components like antibodies or antigens onto a solid support. This compound provides a robust method for achieving this through covalent attachment, which offers significant advantages over passive adsorption.

The process leverages the compound's two distinct reactive moieties in a sequential manner. First, the isothiocyanate group (-N=C=S) readily reacts with primary amine groups (-NH2) found on lysine residues and the N-terminus of proteins, such as antibodies or antigens. This reaction forms a stable thiourea (B124793) bond, effectively "tagging" the biomolecule with the benzophenone portion of the crosslinker.

Once the biomolecule is tagged, it can be applied to a surface, for example, a nitrocellulose membrane or a polystyrene microplate well. The second step involves the activation of the benzophenone group with ultraviolet (UV) light, typically at a wavelength of around 350-360 nm. Upon UV exposure, the benzophenone moiety forms a highly reactive triplet state, which can then insert into adjacent C-H bonds on the surface of the assay support, creating a stable, covalent crosslink. This photo-activated immobilization permanently attaches the biomolecule to the diagnostic platform.

This method of covalent immobilization can lead to improved assay performance by:

Increasing the stability of the immobilized biomolecules, preventing them from leaching off the surface during washing steps.

Enhancing the sensitivity of the assay by ensuring a higher density of correctly oriented and active biomolecules.

Improving the reproducibility of the assay by providing a more consistent and controlled immobilization process.

Below is an interactive data table summarizing the potential impact of using a covalent crosslinking strategy with a reagent like this compound compared to traditional passive adsorption in diagnostic assay manufacturing.

| Feature | Passive Adsorption | Covalent Crosslinking (with this compound) | Potential Impact on Assay Performance |

| Binding Mechanism | Hydrophobic and ionic interactions | Covalent bond formation | Increased stability and durability |

| Biomolecule Leaching | High risk during wash steps | Minimal risk due to strong covalent bonds | Improved assay precision |

| Orientation Control | Random orientation of biomolecules | More controlled orientation possible | Enhanced antigen-binding capacity |

| Assay Sensitivity | Variable, can be lower due to leaching and poor orientation | Potentially higher due to optimal biomolecule presentation | Lower limit of detection |

| Reproducibility | Can be inconsistent between batches | High consistency and reproducibility | Reliable and standardized results |

Research Tool in Histology and Hematology for Staining and Fixation

In the fields of histology and hematology, the precise labeling and preservation of cellular structures are paramount for accurate analysis. This compound offers potential applications as both a staining and a fixative agent due to its ability to form covalent bonds with biological targets.

Staining Applications:

For cellular staining, particularly in techniques like immunofluorescence and flow cytometry, antibodies are often labeled with fluorescent dyes. The isothiocyanate group of this compound can be used to conjugate it to a primary or secondary antibody in the same manner as described for diagnostic assays. While this compound itself is not fluorescent, its benzophenone group can serve as an anchor to attach other reporter molecules or to permanently fix the antibody to its target within the cell upon UV irradiation.

The isothiocyanate chemistry is well-established for antibody labeling. For instance, Fluorescein isothiocyanate (FITC) has been a widely used reagent for decades to label antibodies for immunofluorescence. The reaction conditions for conjugating an isothiocyanate to an antibody are well-documented and typically involve incubation at a slightly alkaline pH to ensure the primary amine groups on the antibody are deprotonated and thus more nucleophilic.

Fixation Applications:

Traditional fixation methods in histology, such as those using formaldehyde, work by crosslinking proteins to preserve cellular morphology. The photoreactive nature of the benzophenone group in this compound allows for its use as a targeted fixative.

In a potential application, cells or tissue sections could be incubated with this compound. The isothiocyanate group would first react with available amine groups on proteins within the cells. Subsequent exposure to UV light would then trigger the benzophenone group to form covalent crosslinks with nearby molecules, effectively fixing the cellular components in place. This method could offer advantages in terms of temporal control over the fixation process, as the crosslinking only occurs upon UV activation. This could be particularly useful for studying dynamic cellular processes.

The following data table compares the characteristics of isothiocyanate-based labeling for histology and hematology with other common labeling chemistries.

| Labeling Chemistry | Reactive Group | Target Functional Group | Bond Formed | Key Advantages |

| Isothiocyanate | -N=C=S | Primary Amines (-NH2) | Thiourea | Well-established, stable bond, good for antibodies |

| Succinimidyl Ester | NHS Ester | Primary Amines (-NH2) | Amide | High reactivity, stable bond |

| Maleimide | Maleimide | Sulfhydryls (-SH) | Thioether | Highly specific for cysteine residues |

| Carbodiimide | EDC | Carboxyls (-COOH) | Amide | "Zero-length" crosslinker, used with NHS esters |

Analytical Methodologies for Benzophenone 4 Isothiocyanate

Chromatographic Separation Techniques

Chromatography is fundamental to isolating Benzophenone-4-isothiocyanate from synthesis precursors, degradation products, and complex sample matrices, enabling precise quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as the principal technique for determining the purity and concentration of this compound. Commercial grades of this reagent are typically assessed by HPLC, with purity levels often specified at ≥90%. scbt.comsigmaaldrich.com

Reversed-phase HPLC (RP-HPLC) is the most common modality for this purpose. This method utilizes a nonpolar stationary phase, typically a C18 column, and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For aromatic isothiocyanates, mobile phases consisting of acetonitrile (B52724) and water are frequently employed. nih.gov The high resolving power of RP-HPLC effectively separates this compound from structurally similar impurities.

A notable challenge in the HPLC analysis of isothiocyanates is their limited solubility in aqueous mobile phases, which can lead to precipitation within the chromatographic system and result in inaccurate quantification. nih.gov Research has demonstrated that elevating the column temperature to approximately 60°C can significantly improve solubility and reduce analyte loss during the chromatographic run, thereby enhancing the accuracy and reproducibility of the analysis. nih.govresearchgate.net Detection is typically accomplished using an ultraviolet (UV) detector, leveraging the strong chromophore of the benzophenone (B1666685) moiety.

Table 1: Typical HPLC Parameters for Aromatic Isothiocyanate Analysis

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile / Water Gradient or Isocratic | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Column Temp. | Ambient to 60°C (Elevated temperature recommended) | nih.govresearchgate.net |

| Detection | UV Spectrophotometry (e.g., 190-300 nm) | sigmaaldrich.comnih.gov |

| Injection Vol. | 10-20 µL | nih.gov |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Identification and Quantification

The application of Gas Chromatography (GC) for the analysis of this compound is challenging due to the thermal lability of the isothiocyanate functional group. The high temperatures required for volatilization in the GC injection port can induce degradation, potentially forming compounds such as the corresponding amine. nih.govchemrxiv.org This thermal instability can compromise the accuracy of quantitative analysis and lead to misidentification.

Despite these challenges, GC-MS is a powerful tool for analyzing volatile and thermally stable benzophenone compounds. researchgate.net For the analysis of less stable aromatic isothiocyanates, derivatization may be employed to enhance thermal stability and volatility. nih.gov However, for the direct analysis of this compound, GC-MS is not the preferred method. Alternative techniques that operate at lower temperatures, such as HPLC-MS, are generally more suitable for ensuring the integrity of the molecule during analysis.

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the structure of this compound, studying its photochemical properties, and identifying its metabolites.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a key tool for characterizing the electronic transitions within this compound and for monitoring its photochemical behavior. The benzophenone structure contains a strong chromophore that absorbs significantly in the UV region. For this compound dissolved in methanol (B129727), the maximum absorption (λmax) is observed between 296-302 nm, with a molar extinction coefficient (ε) ranging from 24,000 to 28,000 M⁻¹cm⁻¹. sigmaaldrich.com

Benzophenone and its derivatives are well-known for their photoreactivity. acs.org Upon absorption of UV light, the carbonyl group is promoted to an excited singlet state, which rapidly undergoes intersystem crossing to a more stable triplet diradical state. This excited triplet state can abstract a hydrogen atom from a donor molecule, a mechanism that is the foundation of its use as a photo-crosslinking agent. scbt.combgsu.edu UV-Vis spectroscopy is instrumental in studying the kinetics of these photochemical reactions by tracking the decrease in the characteristic absorbance of the benzophenone chromophore over time upon exposure to UV radiation. acs.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Metabolite Identification

Mass spectrometry is a definitive technique for confirming the molecular weight and elucidating the structure of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. The precise monoisotopic mass of this compound (C₁₄H₉NOS) is 239.04048508 Da, a value used to confirm its identity with high confidence.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule, providing structural insights. While specific fragmentation data for this compound is not widely published, the fragmentation of benzophenone derivatives typically involves cleavage adjacent to the carbonyl group. researchgate.net

Furthermore, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an exceptionally powerful method for the identification of metabolites in biological matrices. Isothiocyanates are known to be metabolized in vivo through the mercapturic acid pathway, forming conjugates with glutathione (B108866) (GSH), cysteine, and N-acetylcysteine. nih.gov LC-MS/MS methods developed for other isothiocyanates can be readily adapted to identify and quantify these potential metabolites of this compound in complex biological samples, which is crucial for understanding its biological fate. nih.govscispace.com

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉NOS |

| Molecular Weight | 239.29 g/mol |

| Monoisotopic Mass | 239.04048508 Da |

| Expected Metabolites | Glutathione, Cysteine, and N-acetylcysteine conjugates |

Sample Preparation and Extraction Techniques for Complex Matrices

The analysis of this compound from complex matrices, such as biological fluids (plasma, urine), cell lysates, or environmental samples, requires effective sample preparation to remove interfering substances and concentrate the analyte. nih.gov The choice of extraction technique depends on the nature of the matrix and the physicochemical properties of the analyte.

Liquid-Liquid Extraction (LLE) is a conventional method used to isolate compounds from aqueous matrices. Solvents such as dichloromethane (B109758) or ethyl acetate (B1210297) can be used to extract this compound. The efficiency of LLE can be optimized by adjusting the pH of the aqueous sample to ensure the analyte is in a neutral form, enhancing its solubility in the organic solvent. slideshare.net

Solid-Phase Extraction (SPE) offers a more selective and efficient alternative to LLE. For a moderately polar compound like this compound, reversed-phase SPE using a C18 sorbent is a suitable choice. researchgate.net The sample is loaded onto the cartridge, interfering polar components are washed away, and the analyte is then eluted with a small volume of a nonpolar organic solvent like methanol or acetonitrile. This technique provides simultaneous extraction, cleanup, and concentration of the analyte. nih.gov

For samples like cell or tissue homogenates, an initial protein precipitation step is often required. This is typically achieved by adding a cold organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to denature and precipitate proteins, which are then removed by centrifugation. nih.gov The resulting supernatant can then be further purified by LLE or SPE.

More advanced techniques like Supercritical Fluid Extraction (SFE) using carbon dioxide as a solvent, sometimes with a polar co-solvent (modifier), present an environmentally friendly option for extraction from solid or semi-solid matrices. nih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a widely utilized sample preparation technique that separates components of a mixture based on their physical and chemical properties. It involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte of interest. Interfering substances can be washed away, and the purified analyte can then be eluted with an appropriate solvent for subsequent analysis.

For a molecule like this compound, which possesses a lipophilic benzophenone core, a reversed-phase SPE mechanism would be the most logical approach. In this mode, a nonpolar stationary phase (e.g., C8 or C18-bonded silica) is used to retain hydrophobic compounds from a polar aqueous sample.

Research Findings and Method Development Parameters:

Table 1: Key Parameters for Development of an SPE Method for this compound

| Parameter | Description | Typical Options for Consideration | Target Outcome |

|---|---|---|---|

| Sorbent (Stationary Phase) | The solid material that retains the analyte. | C18 (Octadecyl), C8 (Octyl), HLB (Hydrophilic-Lipophilic Balance) | High retention of this compound |

| Conditioning Solvent | Prepares the sorbent for sample loading. | Methanol, Acetonitrile | Proper wetting and activation of the sorbent |

| Sample pH | Alters the charge state of the analyte and matrix components. | To be determined (acidic, neutral, basic) | Maximize analyte retention and minimize interferences |

| Wash Solvent | Removes weakly bound interfering compounds. | Water, Water/Methanol mixtures | Remove matrix components without eluting the analyte |

| Elution Solvent | Desorbs the analyte from the sorbent. | Acetonitrile, Methanol, Ethyl Acetate, Dichloromethane, or mixtures | Complete recovery of the analyte in a minimal volume |

| Analyte Recovery | The percentage of the analyte recovered after the process. | To be determined by validation studies | >90% |

| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | To be determined by validation studies | Dependent on the analytical instrument used post-extraction |

Microextraction by Packed Sorbent (MEPS)

MEPS is a miniaturized form of SPE, integrating the sorbent directly into a syringe needle or as a separate cartridge. This technique combines sample extraction, pre-concentration, and clean-up into a single, efficient process. It is recognized for its low consumption of solvents and sample volumes, speed, and ease of automation. The fundamental principles of retention and elution are analogous to conventional SPE.

Given the advantages of MEPS in analyzing benzophenone derivatives in water and cosmetic samples, it stands as a promising technique for this compound. mdpi.comnih.gov The sorbent choice would again likely be a reversed-phase material such as C18. The process involves drawing the sample through the packed bed multiple times to ensure sufficient interaction, followed by a wash step and subsequent elution of the purified analyte directly into an analytical instrument.

Research Findings and Method Development Parameters:

There is a notable absence of published studies applying MEPS specifically to this compound. A typical MEPS method development would involve optimizing parameters similar to those in SPE, but on a micro-scale. The efficiency of the extraction is highly dependent on the number of extraction cycles (draw-eject actions) and the volumes of the wash and elution solvents. While MEPS is fast and uses minimal solvent, it may have a lower enrichment factor compared to traditional SPE due to the smaller sample volumes handled. nih.gov

Table 2: Key Parameters for Development of a MEPS Method for this compound

| Parameter | Description | Typical Options for Consideration | Target Outcome |

|---|---|---|---|

| Sorbent Type | The solid material packed into the MEPS syringe. | C18, C8, Silica | Efficient and selective retention |

| Sample Volume | The amount of sample passed through the sorbent. | 100 - 1000 µL | Sufficient analyte loading for detection |

| Extraction Cycles | Number of times the sample is drawn and ejected through the sorbent. | 5 - 20 cycles | Maximize analyte-sorbent interaction |

| Wash Solution | Solvent used to remove interferences. | Water, mild organic/aqueous mixtures | Clean sample extract without loss of analyte |

| Elution Solvent & Volume | Solvent used to recover the analyte. | Acetonitrile, Methanol (typically 10 - 50 µL) | High concentration of analyte in the final extract |

| Analyte Recovery | The percentage of analyte recovered. | To be determined by validation studies | >85% |

| Carryover Effect | Residual analyte remaining after elution. | To be assessed during validation | <1% |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. The analyte partitions into the solvent in which it is more soluble. Its efficiency is determined by the partition coefficient of the analyte and the solvent-to-sample volume ratio.

For this compound, LLE could be employed to extract it from aqueous samples into a water-immiscible organic solvent. The benzophenone structure imparts significant hydrophobicity, suggesting that solvents like ethyl acetate, dichloromethane, or hexane (B92381) would be effective extraction solvents. The pH of the aqueous phase can be adjusted to suppress the ionization of any potential interfering compounds, thereby improving the selectivity of the extraction. A specialized form, dispersive liquid-liquid microextraction (DLLME), has been effectively used for other benzophenone-UV filters and could be adapted. rsc.orgresearchgate.net

Research Findings and Method Development Parameters:

Specific, detailed research findings on the LLE of this compound are not prevalent in the scientific literature. Method development would require the systematic evaluation of solvent type, pH of the sample, and extraction time to maximize recovery. The choice of solvent is critical; it must provide high solubility for this compound while being immiscible with the sample matrix and easy to evaporate for sample concentration.

Table 3: Key Parameters for Development of an LLE Method for this compound

| Parameter | Description | Typical Options for Consideration | Target Outcome |

|---|---|---|---|

| Extraction Solvent | The organic phase into which the analyte partitions. | Ethyl Acetate, Dichloromethane, Hexane, Methyl tert-butyl ether | High partition coefficient for the analyte |

| Solvent-to-Sample Ratio | The volume ratio of the organic phase to the aqueous phase. | 1:1, 1:2, 1:5 | Efficient extraction with minimal solvent use |

| Sample pH | Adjusts the chemical form of analytes and interferences. | To be determined | Maximize analyte partitioning into the organic phase |

| Mixing/Extraction Time | Duration of agitation to facilitate partitioning. | 1 - 30 minutes | Achievement of partition equilibrium |

| "Salting Out" Effect | Addition of a salt (e.g., NaCl) to the aqueous phase. | Addition of NaCl or Na2SO4 | Increase partitioning of analyte into the organic phase |

| Analyte Recovery | The percentage of analyte recovered. | To be determined by validation studies | >90% |

| Emulsion Formation | The tendency to form an emulsion at the phase interface. | To be minimized through technique or additives | Clean and efficient phase separation |

Research on Benzophenone 4 Isothiocyanate Derivatives and Analogues

Synthesis and Characterization of Novel Benzophenone-Isothiocyanate Hybrids

The synthesis of novel hybrid molecules incorporating the benzophenone (B1666685) and isothiocyanate moieties is an active area of research, driven by the desire to combine the unique properties of both groups. The benzophenone scaffold serves as a versatile building block in medicinal chemistry and materials science, while the isothiocyanate group provides a reactive handle for covalent modification and exhibits a range of biological activities. smolecule.comnih.gov

A general approach to synthesizing these hybrids involves multi-step reactions. For instance, a common strategy is the condensation of a benzophenone derivative containing a carboxylic acid with a molecule containing an aminothiazole, creating a benzophenone-thiazole hybrid. nih.gov Another method involves the etherification of a hydroxybenzophenone with a reagent like bromoethyl acetate (B1210297), followed by treatment with hydrazine (B178648) hydrate (B1144303) to form an acetohydrazide. This intermediate can then be coupled with a desired heterocyclic acid to yield the final hybrid compound. nih.gov

In the synthesis of isothiocyanate-containing hybrids specifically, a precursor molecule with an amine group is often reacted with a thiocarbonylating agent, such as 1,1'-thiocarbonyldiimidazole, to generate the isothiocyanate functional group. mdpi.com This method allows for the incorporation of the -N=C=S group onto a pre-formed benzophenone scaffold or a linker molecule that is subsequently attached to the benzophenone core.

For example, novel benzophenone–thiazole hybrids have been synthesized and characterized. researchgate.net The synthesis can be designed to produce a series of derivatives with various substituents on the phenyl rings to explore their structure-activity relationships. nih.gov Similarly, benzophenone has been conjugated with sulfonamides to create hybrids that were subsequently screened for biological activity. sigmaaldrich.cn

Characterization of these newly synthesized hybrids is crucial to confirm their chemical structure and purity. Standard analytical techniques are employed for this purpose.

Table 1: Common Characterization Techniques for Benzophenone-Isothiocyanate Hybrids

| Technique | Purpose | Typical Findings |

|---|---|---|